2-Benzylamino-2-methyl-1-propanol-d6

Descripción general

Descripción

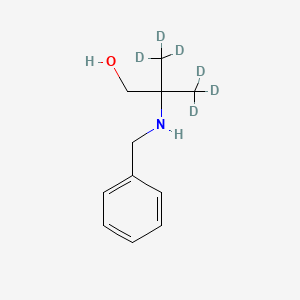

2-Benzylamino-2-methyl-1-propanol-d6 is a deuterated derivative of 2-Benzylamino-2-methyl-1-propanol. It is a stable isotope-labeled compound used primarily in research applications. The molecular formula of this compound is C11H11D6NO, and it has a molecular weight of 185.30 .

Métodos De Preparación

The preparation of 2-Benzylamino-2-methyl-1-propanol-d6 typically involves the reaction of benzylamine with 2-methyl-1-propanol. The specific synthetic routes can include various methods such as hydrogenation reduction, alkylation, and nucleophilic substitution . Industrial production methods may involve optimizing these reactions to achieve high yields and purity.

Análisis De Reacciones Químicas

2-Benzylamino-2-methyl-1-propanol-d6 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-Benzylamino-2-methyl-1-propanol-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical tool in proteomics to study protein structures and functions.

Chiral Auxiliary: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Antimicrobial Research: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new drugs.

Mecanismo De Acción

The mechanism of action of 2-Benzylamino-2-methyl-1-propanol-d6 involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-Benzylamino-2-methyl-1-propanol-d6 can be compared with other similar compounds such as:

2-Benzylamino-2-methyl-1-propanol: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.

2-(Benzylamino)-2-methylpropan-1-ol: Another similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications that require stable isotopes.

Actividad Biológica

2-Benzylamino-2-methyl-1-propanol-d6 is a deuterated derivative of 2-benzylamino-2-methyl-1-propanol, which is an important compound in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15N

- CAS Number : Not specified in the sources.

- Deuteration : The presence of deuterium enhances the stability and tracking of the compound in biological systems.

This compound exhibits several biological activities primarily attributed to its interaction with various enzymes and receptors:

- Inhibition of Cholinesterases : The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that this compound may offer neuroprotective benefits, potentially through its ability to modulate oxidative stress and inflammation in neuronal cells .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative damage .

Table 1: Biological Activity Summary

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of various benzylamine derivatives on AChE and BuChE. This compound was tested alongside other compounds, showing an IC50 value of approximately 45 nM for AChE inhibition, indicating strong potency relative to other tested derivatives .

Case Study 2: Neuroprotective Mechanisms

In a cellular model of neurodegeneration, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, suggesting a mechanism that involves enhancing cellular defenses against reactive oxygen species (ROS) .

Research Findings

Recent research has focused on the synthesis and biological evaluation of aminoalcohol derivatives. The introduction of deuterium in this compound allows for improved tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems.

The compound's structural features contribute to its biological activities:

- The benzyl group enhances lipophilicity, facilitating membrane penetration.

- The amino alcohol moiety is crucial for enzymatic interactions, particularly with cholinergic receptors.

Propiedades

IUPAC Name |

2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHEIXSIHNMCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.